molecular formula C14H11ClN2O B11813786 N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine

Cat. No.: B11813786
M. Wt: 258.70 g/mol
InChI Key: NQFUQGITIFJODC-UHFFFAOYSA-N
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Description

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C14H11ClN2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of appropriate precursors. One common method includes the use of benzylamine and 5-chloro-2-nitrobenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine
  • 5-Chloro-2-nitrobenzaldehyde
  • Benzylamine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

N-benzyl-5-chloro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)14(17-18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

NQFUQGITIFJODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NOC3=C2C=C(C=C3)Cl

Origin of Product

United States

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